molecular formula C18H24F3N3O4 B2711366 2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1096706-33-0

2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Katalognummer B2711366
CAS-Nummer: 1096706-33-0
Molekulargewicht: 403.402
InChI-Schlüssel: BELQNIOLOBYZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the morpholine ring could be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group could be added via a nucleophilic aromatic substitution reaction . The exact synthesis route would depend on the starting materials and the specific conditions used.


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester . The amine group could react with acids to form an ammonium ion, or with carbonyl compounds to form imines or enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester demonstrates the application of morpholine derivatives in peptidomimetic chemistry on the solid phase. This process allows for the creation of morpholine-containing compounds that can be used in the development of novel therapeutic agents, showcasing the compound's relevance in medicinal chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Antimicrobial and Analgesic Activity

A series of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids synthesized via interaction with aroylpyruvic acids demonstrated moderate antimicrobial and analgesic activities. This research indicates the potential of morpholine derivatives in the creation of new antimicrobial and analgesic drugs, highlighting another important application in scientific research (Koz’minykh et al., 2004).

Antibacterial Activity

The synthesis and estimation of antibacterial activity of tertiary aminoalkanols hydrochlorides, including morpholine derivatives, underline the compound's utility in discovering biologically active compounds with potential antibacterial properties. This research contributes to the ongoing search for new antibacterial agents, particularly in light of increasing antibiotic resistance (Isakhanyan et al., 2014).

Peptide Mimicry and Drug Development

The development of 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres, incorporating morpholine amide groups, showcases the application of such compounds in the design of novel renin inhibitors. This work illustrates the compound's role in advancing drug design, particularly in mimicking peptide linkages for therapeutic purposes (Martín et al., 1992).

Modification for Biomedical Applications

The chemical modification of poly(3-hydroxybutyrate) (PHB) with different amino compounds, including morpholine, to create functionalized amino-PHB polymers for biomedical applications highlights the versatility of morpholine derivatives. This research points to their potential use in developing materials with antibacterial, antioxidant, and anticancer properties, suitable for various medical applications (Abdelwahab et al., 2019).

Eigenschaften

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O4/c19-18(20,21)13-3-1-4-14(11-13)23-16(25)12-15(17(26)27)22-5-2-6-24-7-9-28-10-8-24/h1,3-4,11,15,22H,2,5-10,12H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELQNIOLOBYZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.